molecular formula C22H25N3O2S2 B6555652 N-cyclopentyl-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040649-57-7

N-cyclopentyl-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6555652
CAS No.: 1040649-57-7
M. Wt: 427.6 g/mol
InChI Key: DRHXLYCYVMTXKA-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” is a biochemical compound used for proteomics research . It has a molecular formula of C22H25N3O2S2 and a molecular weight of 427.58 .


Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. Pyridopyrimidines, which are part of the compound’s structure, have been synthesized using various protocols . The review on the synthesis of pyridopyrimidine derivatives considers all synthetic protocols to prepare these derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a combination of cyclopentyl, ethyl, methylphenyl, and thieno[3,2-d]pyrimidin groups . The exact structure would require more specific information or advanced analytical techniques to determine.

Properties

IUPAC Name

N-cyclopentyl-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-3-25-21(27)20-19(17(12-28-20)15-10-8-14(2)9-11-15)24-22(25)29-13-18(26)23-16-6-4-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHXLYCYVMTXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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